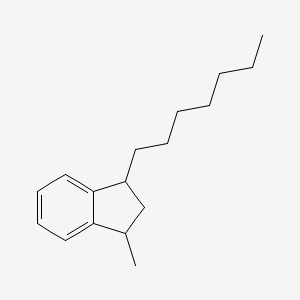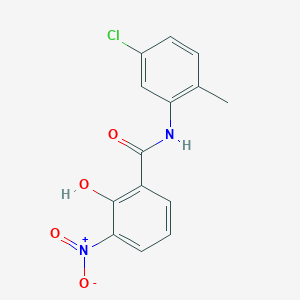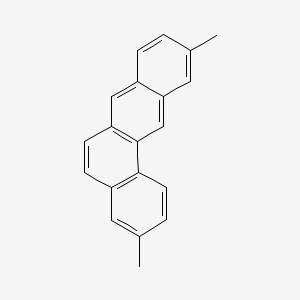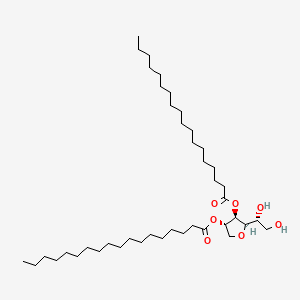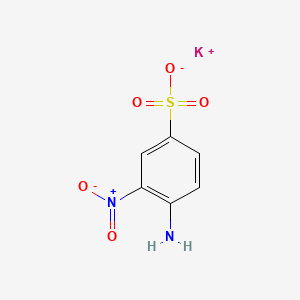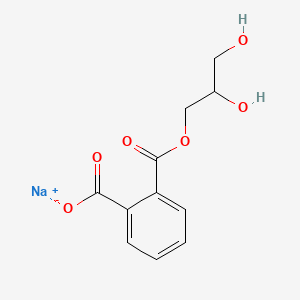
Sodium (2,3-dihydroxypropyl) phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium (2,3-dihydroxypropyl) phthalate, also known as phthalic acid 1-(2,3-dihydroxypropyl)2-sodium salt, is a chemical compound with the molecular formula C11H13NaO6 and a molecular weight of 264.21 g/mol . This compound is a derivative of phthalic acid and is characterized by the presence of a sodium ion and a 2,3-dihydroxypropyl group attached to the phthalate backbone. It is commonly used in various industrial and research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2,3-dihydroxypropyl) phthalate typically involves the esterification of phthalic acid with 2,3-dihydroxypropyl alcohol in the presence of a catalyst, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 80-100°C
Reaction Time: 4-6 hours
The reaction can be represented as follows:
Phthalic Acid+2,3-Dihydroxypropyl AlcoholCatalystSodium (2,3-dihydroxypropyl) phthalate+Water
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with continuous stirring to ensure proper mixing of reactants. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through crystallization and filtration processes to obtain a high-purity compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Sodium (2,3-dihydroxypropyl) phthalate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The sodium ion can be replaced with other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Ion-exchange resins or solutions of other metal salts.
Major Products Formed
Oxidation: Formation of phthalic acid derivatives.
Reduction: Formation of 2,3-dihydroxypropyl alcohol derivatives.
Substitution: Formation of various metal phthalates depending on the cation used
Aplicaciones Científicas De Investigación
Sodium (2,3-dihydroxypropyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phthalate derivatives.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of plasticizers, coatings, and adhesives due to its ability to enhance the flexibility and durability of materials .
Mecanismo De Acción
The mechanism of action of sodium (2,3-dihydroxypropyl) phthalate involves its interaction with various molecular targets and pathways. It is known to:
Bind to nuclear receptors: Interferes with hormone signaling pathways, particularly those involving estrogen and androgen receptors.
Affect gene expression: Modulates the expression of genes involved in cell growth, differentiation, and apoptosis.
Disrupt cellular processes: Alters cellular metabolism and can induce oxidative stress, leading to potential toxic effects
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl phthalate (DMP)
- Diethyl phthalate (DEP)
- Dibutyl phthalate (DBP)
- Di(2-ethylhexyl) phthalate (DEHP)
Comparison
Sodium (2,3-dihydroxypropyl) phthalate is unique due to the presence of the 2,3-dihydroxypropyl group, which imparts distinct chemical properties compared to other phthalates. This group enhances its solubility in water and its reactivity in various chemical reactions. Additionally, the sodium ion makes it more suitable for applications requiring ionic compounds, such as in ion-exchange processes and certain industrial applications .
Propiedades
Número CAS |
24066-77-1 |
|---|---|
Fórmula molecular |
C11H11NaO6 |
Peso molecular |
262.19 g/mol |
Nombre IUPAC |
sodium;2-(2,3-dihydroxypropoxycarbonyl)benzoate |
InChI |
InChI=1S/C11H12O6.Na/c12-5-7(13)6-17-11(16)9-4-2-1-3-8(9)10(14)15;/h1-4,7,12-13H,5-6H2,(H,14,15);/q;+1/p-1 |
Clave InChI |
NUAKIGIJWXBIBL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCC(CO)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


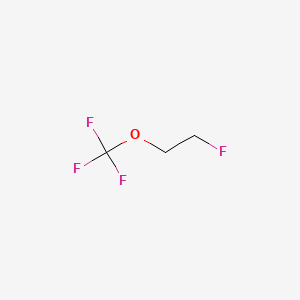

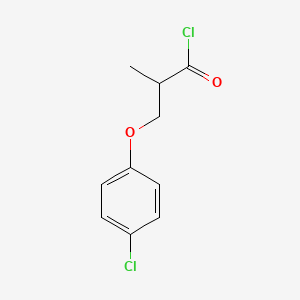
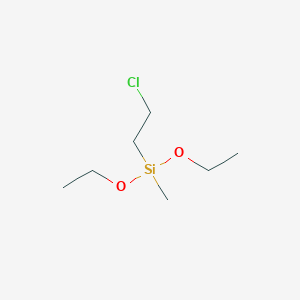
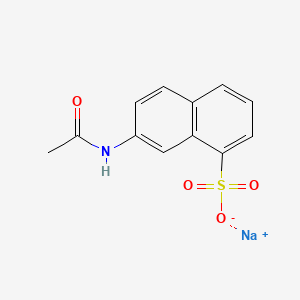
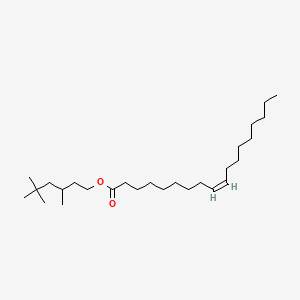

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
